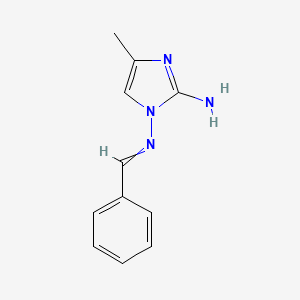

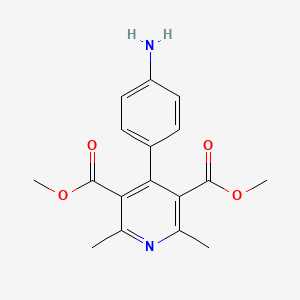

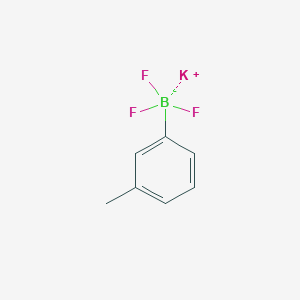

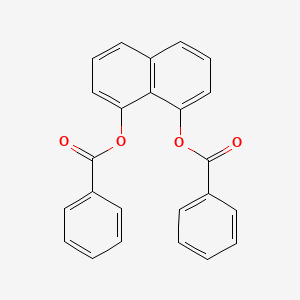

![molecular formula C13H14F3N3O B1358577 N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 912569-73-4](/img/structure/B1358577.png)

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine, also known as MPTP, is a chemical compound that has been widely used in scientific research. The synthesis of MPTP is a complex process that involves several steps. MPTP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Applications De Recherche Scientifique

Novel Synthesis Methods

Research has led to the development of novel synthesis methods for pyrazole derivatives, which are important intermediates in the synthesis of various biologically active compounds. A study reported the ambient-temperature synthesis of a novel pyrazolyl methanamine derivative, showcasing a high yield and efficient process. This method could potentially be applied to the synthesis of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine, providing an efficient route for its production (Becerra, Cobo, & Castillo, 2021).

Coordination Chemistry and Catalysis

The coordination chemistry of pyrazole derivatives has been explored, with studies demonstrating their ability to form complexes with metals such as cobalt(II). These complexes have been shown to exhibit diverse geometries and exhibit potential as catalysts in polymerization processes, which could be relevant for materials science and engineering applications. The formation of these complexes highlights the versatility of pyrazole derivatives in coordination chemistry and their potential utility in catalytic processes (Choi et al., 2015).

Biological Activities

Pyrazole derivatives have been studied for their biological activities, including potential anticancer and antimicrobial properties. For instance, iron(III) complexes containing pyrazole-based ligands have shown unprecedented photocytotoxicity under red light, offering a novel approach to cancer treatment through the generation of reactive oxygen species. These findings suggest the potential of N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine derivatives in therapeutic applications (Basu et al., 2014).

Anticonvulsant Properties

Research on heterocyclic Schiff bases derived from pyrazole compounds has revealed significant anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and other seizure disorders. The structural diversity of these compounds allows for the exploration of various pharmacophores, contributing to the development of new therapeutic agents (Pandey & Srivastava, 2011).

Propriétés

IUPAC Name |

N-methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O/c1-17-8-10-11(13(14,15)16)18-19(2)12(10)20-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQKRVBDVZVOBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640428 |

Source

|

| Record name | N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |

CAS RN |

912569-73-4 |

Source

|

| Record name | N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)